molecular formula C21H13ClF3N3 B2663476 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 328540-33-6

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Cat. No.: B2663476
CAS No.: 328540-33-6
M. Wt: 399.8
InChI Key: UNBZWIDYKJOPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a useful research compound. Its molecular formula is C21H13ClF3N3 and its molecular weight is 399.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities One study presents the synthesis of fused pyrimidine derivatives, including quinazolin-4(3H)-ones, which were evaluated for their anti-inflammatory, antiproliferative, and antimicrobial activities. Compounds in this category showed significant biological activities, highlighting their potential in therapeutic applications (Vachala, Srinivasan, & Prakash, 2011).

Antiviral and Antimicrobial Properties Another aspect of research on quinazoline derivatives involves their antiviral and antimicrobial properties. Fluorine-containing 4-arylaminoquinazolines were synthesized and tested against various viruses, showing promising results in the search for new antiviral agents (Lipunova, Nosova, Laeva, & Charushin, 2012).

Anticancer Activities The synthesis of [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography showcases the compound's relevance in cancer research. This highlights its potential as a diagnostic tool in oncology (Holt, Ravert, Dannals, & Pomper, 2006).

Histamine Receptor Research Quinazolines have also been identified as histamine H4 receptor inverse agonists, demonstrating the compound's utility in histamine receptor research and potential therapeutic applications for related disorders (Smits et al., 2008).

Inflammatory and Analgesic Activities Research on novel quinazoline derivatives for their anti-inflammatory and analgesic activities further exemplifies the compound's versatility. These studies highlight the potential for developing new treatments for inflammation and pain management (Dash, Dash., Laloo, & Medhi, 2017).

Properties

IUPAC Name

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)28-20(27-18)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZWIDYKJOPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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